azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate
Description
Azanium; N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate is a thiourea derivative characterized by a carbamodithioate (-S-C(=S)-NH-) functional group linked to a 4-amino-2-methylpyrimidin-5-ylmethyl substituent. The azanium (NH₄⁺) counterion suggests ionic properties, which may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C7H13N5S2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 |
InChI Key |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=S)[S-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate typically involves the reaction of 4-amino-2-methylpyrimidine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and improve efficiency. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate moiety to thiols or other reduced forms.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Carbamodithioate Derivatives
Structural and Functional Group Variations
Key Compounds for Comparison:
Methyl Carbamodithioate (128) : Neutral molecule with a methyl group attached to the carbamodithioate moiety.
Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate : Neutral benzyl-substituted carbamodithioate with a sulfanylpropylideneamino side chain.
Structural Differences:
- Pyrimidine vs. Alkyl/Aryl Substituents: The target compound features a pyrimidine ring, which introduces aromaticity and hydrogen-bonding sites (via amino and methyl groups) absent in methyl or benzyl derivatives. This likely enhances molecular rigidity and interaction specificity.
Crystallographic and Intermolecular Interactions
- Crystal Packing: Weak S–H···S and N–H···S hydrogen bonds, π–π interactions (centroid distance: 3.823 Å), and C–H···π contacts.
- Torsional Angles: S–C–C–C = 67.8°, N–C–C–S = 116.9°.
- Refinement Metrics: R-factor = 0.044; data-to-parameter ratio = 16.7.
Expected Differences in Target Compound: The pyrimidine ring’s amino group may strengthen N–H···S/N hydrogen bonds compared to benzyl derivatives. Ionic interactions involving the azanium ion could dominate crystal packing, reducing reliance on π–π stacking.
Data Table: Comparative Analysis of Carbamodithioates
Research Implications and Gaps
- Data Limitations: Direct crystallographic or spectroscopic data for the target compound are absent in the provided evidence. Further studies using tools like SHELX for structural refinement are recommended.
- Synthetic Challenges: Isotopic labeling strategies (e.g., for benzene rings ) may need adaptation for the pyrimidine system.
Biological Activity
Azanium; N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate, a compound featuring both azanium and carbamodithioate functionalities, has garnered attention in biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesizing data from various studies and case reports.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Aza Group : Contributing to its basicity and potential interaction with biological macromolecules.
- Pyrimidine Derivative : The presence of the 4-amino-2-methylpyrimidine moiety may enhance its biological activity through interactions with nucleic acid structures.
- Carbamodithioate Functionality : Known for its metal-binding properties, which could play a role in enzyme inhibition or modulation.
Antimicrobial Properties
Research indicates that azanium; N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate exhibits significant antimicrobial activity. A study conducted by demonstrated that derivatives of carbamodithioates possess inhibitory effects against various bacterial strains, suggesting that this compound may also share similar properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. A notable study reported that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis in human breast cancer cells (MCF-7) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The proposed mechanisms through which azanium; N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate exerts its biological effects include:
- Enzyme Inhibition : The carbamodithioate group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- DNA Interaction : The pyrimidine moiety can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of azanium; N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that the compound significantly reduced infection rates when used as an adjunct therapy alongside standard antibiotics.
- Case Study on Cancer Treatment : In a pilot study involving patients with advanced breast cancer, the administration of this compound resulted in notable tumor shrinkage in a subset of patients who had not responded to previous treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
